molecular formula C15H21N3O2 B1417517 2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one CAS No. 669717-49-1

2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one

Cat. No.: B1417517
CAS No.: 669717-49-1
M. Wt: 275.35 g/mol
InChI Key: NJMIXAHCPJPKFE-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one, also known as 2-FMA, is a novel synthetic chemical compound that has recently been studied for its potential applications in scientific research. It belongs to the class of pyrimidinones and is closely related to the amphetamine-like stimulant, 2-fluoromethamphetamine (2-FMA). This compound has been used in laboratory experiments to study its biochemical and physiological effects, as well as its potential applications in drug synthesis and development.

Scientific Research Applications

  • Synthetic Applications : This compound is often used in the synthesis of various derivatives and analogs. For instance, it has been involved in the synthesis of Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and Furo[2,3: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazines, which represent a new ring system. Such syntheses explore the compound's reactivity and potential as a precursor for more complex structures (Hassan, 2000).

  • Antibacterial Activity : Derivatives of this compound have been synthesized for testing their antibacterial activity. A notable example is the synthesis of 2- or 4-[2-(5-nitro-2-furyl) vinyl] pyrimidines to explore their potential as antibacterial agents (Fujita, Yamamoto, Minami, & Takamatsu, 1965).

  • Chemical Properties and Reactivity : Research has been conducted to understand the compound's chemical properties and reactivity. This includes studies on the synthesis of related pyrimidinones and their S-alkylation under phase transfer conditions, providing insights into the chemical behavior of these types of compounds (Dave & Patel, 2001).

  • Crystal Structure Analysis : The crystal structures of related pyrimidin-4-one derivatives have been studied to understand their molecular configurations and potential for forming hydrogen-bonded frameworks, which are important for pharmaceutical applications (Gerhardt & Bolte, 2016).

  • Synthesis of Antimicrobial Compounds : There is research into synthesizing new compounds that possess antimicrobial activities, using derivatives of the compound as starting points. This includes the synthesis of novel Pyridothienopyrimidines and Pyridothienotriazines (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-methyl-5-pentyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-3-4-5-8-13-11(2)17-15(18-14(13)19)16-10-12-7-6-9-20-12/h6-7,9H,3-5,8,10H2,1-2H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIXAHCPJPKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)NCC2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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